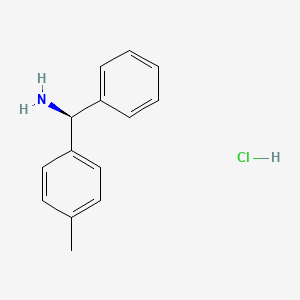

(S)-Phenyl(p-tolyl)methanamine HCl

Descripción

(S)-Phenyl(p-tolyl)methanamine hydrochloride (CAS: 5267-49-2) is a chiral amine salt with a molecular formula of C₁₄H₁₆NCl and a calculated molecular weight of 233.74 g/mol. The compound features a stereogenic center at the methanamine carbon, with an (S)-configuration, and two aromatic substituents: a phenyl group and a p-tolyl (4-methylphenyl) group.

Propiedades

IUPAC Name |

(S)-(4-methylphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZSJKMWBONMD-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(p-tolyl)methanamine HCl typically involves the reduction of the corresponding imine or nitrile compound. One common method is the catalytic hydrogenation of the imine using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of (S)-Phenyl(p-tolyl)methanamine HCl can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Phenyl(p-tolyl)methanamine HCl undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amine derivatives.

Aplicaciones Científicas De Investigación

(S)-Phenyl(p-tolyl)methanamine HCl has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.

Industry: Utilized in the manufacture of agrochemicals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-Phenyl(p-tolyl)methanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact mechanism depends on the specific application and the target molecule involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares (S)-Phenyl(p-tolyl)methanamine HCl with key analogs, highlighting substituent effects on molecular weight, solubility, and synthetic routes:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., p-tolyl) increase the amine's basicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl), which may reduce reactivity in nucleophilic reactions . tert-Butyl groups impose steric hindrance, which could limit accessibility in enzyme-binding pockets .

Synthetic Efficiency :

Spectroscopic and Reactivity Comparisons

- NMR Profiles: (4-(Benzyloxy)phenyl)methanamine HCl exhibits seven aromatic protons in its ¹H NMR spectrum due to the benzyloxy group, while (4-(Phenoxy)phenyl)methanamine HCl shows fewer signals (6–7 ppm range) due to symmetry in the phenoxy moiety . The tert-butyl group in (4-(tert-butyl)phenyl)methanamine HCl produces a distinct singlet at ~1.3 ppm (9H) in ¹H NMR .

Applications in Medicinal Chemistry :

- Analogs like (5-((4′-Methyl-6-(methylsulfonyl)-[1,1′-biphenyl]-3-yl)sulfonyl)thiophen-2-yl)methanamine HCl () are designed as lysyl oxidase (LOX) inhibitors, demonstrating the role of sulfonyl and biphenyl groups in targeting enzyme active sites .

- The (R)-4-chlorophenyl analog () is marketed as a research chemical, highlighting the importance of chirality and halogenation in drug discovery .

Research Findings and Implications

- Chirality : The (S)-configuration of the target compound may confer distinct biological activity compared to its (R)-enantiomer, as seen in other methanamine derivatives (e.g., ).

- Synthetic Scalability : High-yield routes (e.g., nitrile hydrogenation) are preferred for industrial-scale production, while transition metal-catalyzed methods (e.g., ) offer atom-efficiency for specialized applications .

- Thermodynamic Stability : Bulky substituents (e.g., tert-butyl) may enhance crystalline stability, as inferred from the high yield (93%) and isolation of (4-(tert-butyl)phenyl)methanamine HCl as a colorless solid .

Actividad Biológica

(S)-Phenyl(p-tolyl)methanamine hydrochloride, also known as (S)-Phenyl(p-tolyl)methanamine HCl, is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse physiological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

(S)-Phenyl(p-tolyl)methanamine HCl has the chemical formula CHClN and a molecular weight of 241.74 g/mol. The compound's structure features a central carbon atom bonded to a phenyl group and a p-tolyl group, contributing to its chiral nature.

The biological activity of (S)-Phenyl(p-tolyl)methanamine HCl is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The compound can modulate neurotransmitter release and inhibit enzyme activity, influencing several physiological pathways.

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic systems.

- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

In Vitro Studies

Research has demonstrated that (S)-Phenyl(p-tolyl)methanamine HCl exhibits notable biological activity in vitro:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against certain Gram-positive and Gram-negative bacteria.

- Antichlamydial Effects : A related study highlighted the activity of similar compounds against Chlamydia species, suggesting potential applications in treating chlamydial infections .

In Vivo Studies

While in vitro findings are promising, in vivo studies are necessary for evaluating the therapeutic potential of (S)-Phenyl(p-tolyl)methanamine HCl:

- Toxicity Assessment : Initial toxicity studies indicate that the compound does not exhibit significant cytotoxicity at therapeutic doses.

- Pharmacokinetics : Research on related compounds indicates favorable pharmacokinetic profiles, suggesting that (S)-Phenyl(p-tolyl)methanamine HCl may also possess similar characteristics .

Study 1: Neurotransmitter Modulation

A study investigated the effects of (S)-Phenyl(p-tolyl)methanamine HCl on neurotransmitter levels in animal models. Results showed that administration led to increased dopamine levels in specific brain regions, indicating its potential as a candidate for treating neurodegenerative disorders.

Study 2: Antimicrobial Evaluation

In another case study, (S)-Phenyl(p-tolyl)methanamine HCl was tested against various bacterial strains. The compound demonstrated moderate inhibitory effects against Staphylococcus aureus, suggesting further exploration into its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| (R)-1-(2,5-Dimethylphenyl)amine | Chiral amine | Moderate receptor activity | Enantiomer with potentially different effects |

| 1-(2,5-Dimethylphenyl)amine | Racemic mixture | Variable activity | Less selective than chiral variants |

| 2,5-Dimethylphenylamine | Simple analog | Limited activity | Lacks complexity for receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.